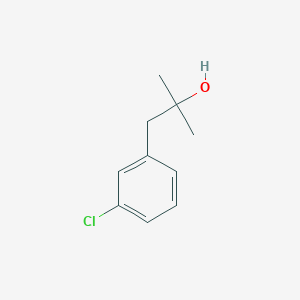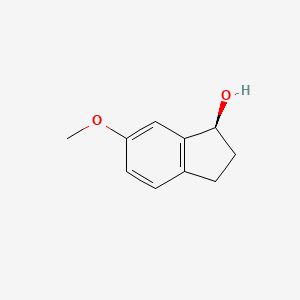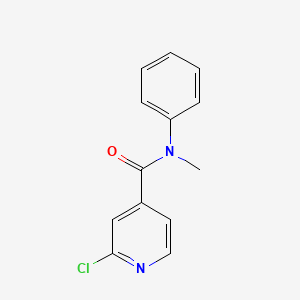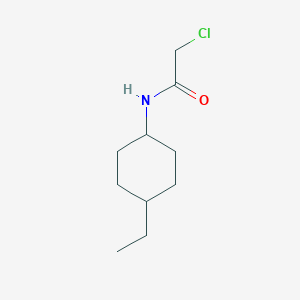
1-(3-Chlorophenyl)-2-methyl-2-propanol
Übersicht
Beschreibung
1-(3-Chlorophenyl)piperazine, also known as mCPP, is a derivative of phenylpiperazine . It’s a metabolite of the antidepressant medications trazodone and nefazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .
Molecular Structure Analysis
The molecular formula for 1-(3-Chlorophenyl)piperazine is C10H13ClN2 . It’s a dibasic amine with no stereoisomers .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
1-(3-Chlorophenyl)-2-methyl-2-propanol: can be utilized as a starting material in the synthesis of Schiff-base metal complexes . These complexes are significant in catalysis, particularly in reactions like the Claisen–Schmidt condensation, which is crucial for synthesizing chalcone derivatives. Chalcones are valuable intermediates in the production of various pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmacology, derivatives of 1-(3-Chlorophenyl)-2-methyl-2-propanol have potential applications as serotonin receptor agonists . These compounds can be metabolites of certain drugs and may influence neurotransmitter systems, which is essential for developing new medications for neurological disorders.
Biochemical Applications
The compound’s derivatives, specifically those containing a thiourea moiety, have been studied for their urease inhibitory activity . Urease inhibitors are significant in treating and preventing diseases caused by Helicobacter pylori, including peptic ulcers and gastritis.
Analytical Chemistry
In analytical chemistry, 1-(3-Chlorophenyl)-2-methyl-2-propanol and its analogs can serve as reference materials for calibrating instruments or as standards in mass spectrometry . This is crucial for ensuring accurate and reliable analytical results in both research and forensic applications.
Environmental Science
Compounds derived from 1-(3-Chlorophenyl)-2-methyl-2-propanol can be used in environmental toxicology as reference substances to identify contaminants in biological samples . This helps in monitoring environmental pollution and assessing its impact on health.
Materials Science
In materials science, the Schiff-base ligands synthesized from 1-(3-Chlorophenyl)-2-methyl-2-propanol can be doped with transition metals to create complexes with unique electrical characteristics . These materials can be applied in the development of new electronic devices or sensors.
Wirkmechanismus
Target of Action
It is structurally similar to other compounds such as 1-(3-chlorophenyl)piperazine , which are known to interact with various neurotransmitter receptors in the brain .
Mode of Action
Based on its structural similarity to 1-(3-chlorophenyl)piperazine , it may interact with neurotransmitter receptors, leading to changes in neuronal signaling.
Biochemical Pathways
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , are known to affect serotonergic pathways in the brain .
Pharmacokinetics
A study on a structurally similar compound, bupropion, showed rapid equilibration across the blood-brain barrier .
Result of Action
Similar compounds such as 1-(3-chlorophenyl)piperazine have been reported to cause stimulation, euphoria, enhanced confidence, increased libido, and enhanced sociability .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJIFPQDIPGVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294997 | |
| Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-methyl-2-propanol | |
CAS RN |
1754-67-2 | |
| Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)





![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)


